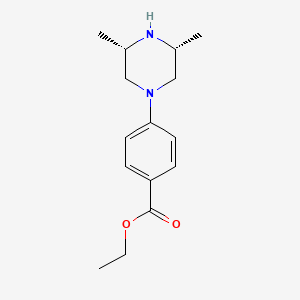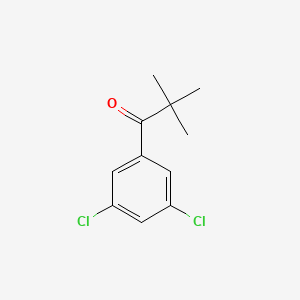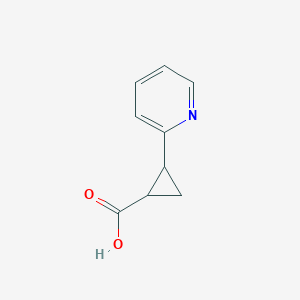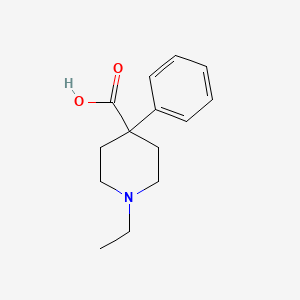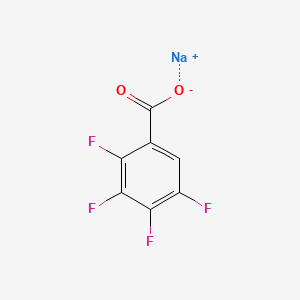
Sodium 2,3,4,5-tetrafluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Process Improvement : Sodium 2,3,4,5-tetrafluorobenzoate is synthesized from tetrachlorophthalic anhydride. Improvements in the synthesis process, involving phase transfer catalysis and the use of surfactants, have reduced reaction times and increased yields (Zhang Chun-yan, 2006).
- Decarboxylation Technology : A green technology for the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid in ammonia-enriched high-temperature liquid water has been developed, achieving high conversion and selectivity (Jie Fu et al., 2016).
Applications in Material Science
- Organooxotin Complexes : Trinuclear mono-organooxotin(IV) complexes with 2,3,4,5-tetrafluorobenzoic acid exhibit significant intramolecular hydrogen bonding and π–π stacking interaction, which are crucial for supramolecular assembly (Chun-lin Ma et al., 2007).
- Antimony Complexes : The synthesis and structure of bis(2,3,4,5-tetrafluorobenzoyloxy)triphenylantimony and tetraphenylantimony 2,3,4,5-tetrafluorobenzoate have been explored, showing unique molecular packing and intermolecular contacts (V. Sharutin et al., 2020).
Analytical Chemistry
- Vibrational Assignments and Hydrogen Bonding : Density functional theory has been used to study the conformational properties of 2,3,4,5-tetrafluorobenzoic acid, providing insights into hydrogen bonding and vibrational frequencies (G. Subhapriya et al., 2017).
将来の方向性
作用機序
Target of Action
Sodium 2,3,4,5-tetrafluorobenzoate is a chemical compound with the formula C7HF4NaO2 .
Mode of Action
It has been studied in the context of its interaction with cadmium ions . The compound forms complexes with cadmium, such as [Cd (6HTfb) (H 2 O) 3] n· (6HTfb) · 2 n H 2 O . The structure of these complexes is influenced by the number and positions of fluorine substituents .
Pharmacokinetics
It is known that the compound has a high gi absorption and is a p-gp substrate . Its lipophilicity is characterized by a Log Po/w (iLOGP) of -11.25 .
Result of Action
It has been observed that a decrease in the number of fluorine substituents is unfavorable for the formation of coordination polymers .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of coordination polymers requires a molecular precursor with a Chinese lantern structure stable in solutions .
生化学分析
Biochemical Properties
Sodium 2,3,4,5-tetrafluorobenzoate plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to form complexes with cadmium ions, which are stabilized by non-covalent interactions such as stacking interactions of arene and perfluoroarene moieties . These interactions are crucial for the formation of coordination polymers, which have various applications in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cadmium ions, for example, can lead to the formation of coordination polymers that affect cellular processes . These interactions can alter the cell’s metabolic pathways and gene expression, leading to changes in cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms stable complexes with cadmium ions through non-covalent interactions, such as stacking interactions of arene and perfluoroarene moieties . These interactions are essential for the formation of coordination polymers, which can influence enzyme activity and gene expression. The compound’s ability to form stable complexes with cadmium ions highlights its potential as a biochemical tool for studying enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the formation of coordination polymers requires a stable molecular precursor, which can be affected by the number and positions of fluorine substituents . These factors can impact the compound’s stability and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with cadmium ions, for example, can affect the formation of coordination polymers, which play a role in metabolic pathways . These interactions can alter the levels of metabolites and influence cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its biochemical and cellular effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of the compound is essential for determining its role in biochemical and cellular processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,3,4,5-tetrafluorobenzoate involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with sodium hydroxide.", "Starting Materials": [ "2,3,4,5-tetrafluorobenzoic acid", "Sodium hydroxide" ], "Reaction": [ "1. Dissolve 2,3,4,5-tetrafluorobenzoic acid in water.", "2. Add sodium hydroxide to the solution and stir.", "3. Heat the mixture to 80-90°C for 1-2 hours.", "4. Cool the mixture and filter the precipitate.", "5. Wash the precipitate with water and dry it to obtain Sodium 2,3,4,5-tetrafluorobenzoate." ] } | |
| 67852-79-3 | |
分子式 |
C7H2F4NaO2 |
分子量 |
217.07 g/mol |
IUPAC名 |
sodium;2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.Na/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13); |
InChIキー |
FBKKJGUSHPNATM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[Na+] |
正規SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)O.[Na] |
| 67852-79-3 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


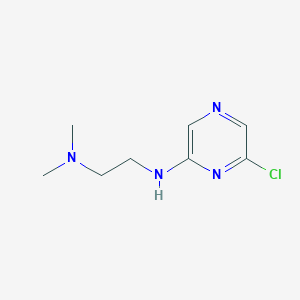
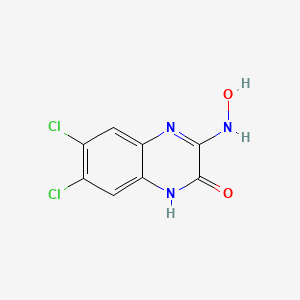

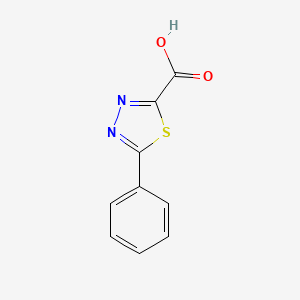

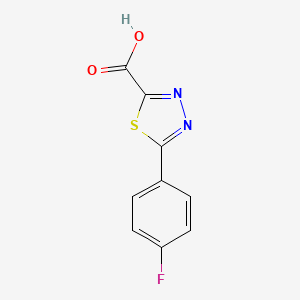

![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
